molecular formula C5H6N2O4S2 B13268921 (5-Nitrothiophen-3-yl)methanesulfonamide

(5-Nitrothiophen-3-yl)methanesulfonamide

Cat. No.: B13268921
M. Wt: 222.2 g/mol
InChI Key: JHXLKCYXYGDGIA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Nitrothiophen-3-yl)methanesulfonamide typically involves the nitration of thiophene followed by sulfonamide formation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitrothiophene is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

(5-Nitrothiophen-3-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Nitrothiophen-3-yl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Nitrothiophen-3-yl)methanesulfonamide is primarily related to its ability to interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide group can also form hydrogen bonds with biological targets, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • (5-Nitrothiophen-2-yl)methanesulfonamide
  • (4-Nitrothiophen-3-yl)methanesulfonamide
  • (5-Nitrothiophen-3-yl)ethanesulfonamide

Uniqueness

(5-Nitrothiophen-3-yl)methanesulfonamide is unique due to the specific positioning of the nitro and sulfonamide groups on the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C5H6N2O4S2

Molecular Weight

222.2 g/mol

IUPAC Name

(5-nitrothiophen-3-yl)methanesulfonamide

InChI

InChI=1S/C5H6N2O4S2/c6-13(10,11)3-4-1-5(7(8)9)12-2-4/h1-2H,3H2,(H2,6,10,11)

InChI Key

JHXLKCYXYGDGIA-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1CS(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

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